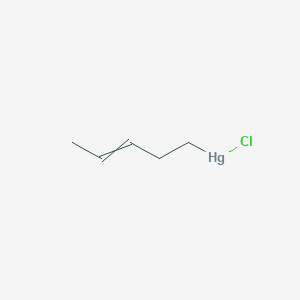
Chloro(pent-3-en-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(pent-3-en-1-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a pent-3-en-1-yl group. Organomercury compounds are known for their diverse applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(pent-3-en-1-yl)mercury typically involves the reaction of pent-3-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Chloro(pent-3-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chloro(pent-3-en-1-yl)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of organomercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(pent-3-en-1-yl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The pathways involved include the formation of mercury-thiol bonds and the disruption of enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- Chloro(ethyl)mercury
- Chloro(methyl)mercury
- Chloro(phenyl)mercury
Comparison
Chloro(pent-3-en-1-yl)mercury is unique due to the presence of the pent-3-en-1-yl group, which imparts distinct chemical and physical properties. Compared to other organomercury compounds, it may exhibit different reactivity and biological interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61704-79-8 |
|---|---|
Molecular Formula |
C5H9ClHg |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
chloro(pent-3-enyl)mercury |
InChI |
InChI=1S/C5H9.ClH.Hg/c1-3-5-4-2;;/h4-5H,1,3H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
GPGDIZFWIODUBI-UHFFFAOYSA-M |
Canonical SMILES |
CC=CCC[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















